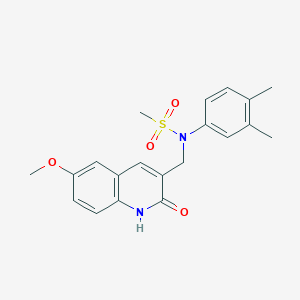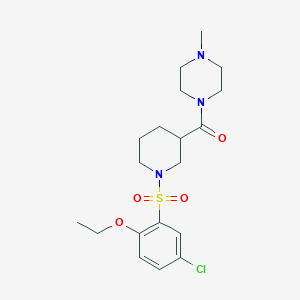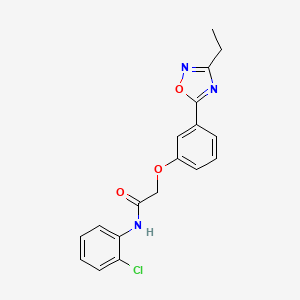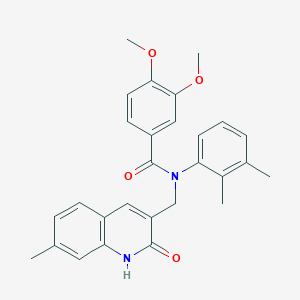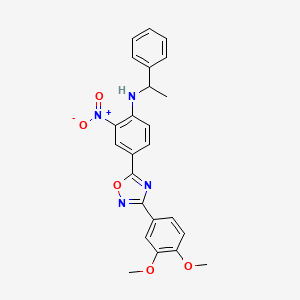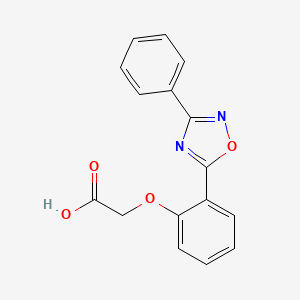
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MTDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MTDP belongs to the class of compounds known as oxadiazoles, which have been shown to possess a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not well understood, but it is believed to work by modulating various cellular pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth, as well as to modulate the function of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. In addition, N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to modulate the function of certain neurotransmitters in the brain, which may have implications for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its solubility in water is limited, which may make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of 4-methylthiazole-2-carboxylic acid with m-tolylhydrazine to form the corresponding hydrazide. The hydrazide can then be reacted with ethyl chloroacetate and potassium carbonate to form the oxadiazole ring. The resulting compound can be further modified to form the final product, N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Applications De Recherche Scientifique
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory and anti-tumor activities, as well as the ability to inhibit the growth of certain bacteria and fungi. N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-4-3-5-12(8-10)15-19-14(22-20-15)7-6-13(21)18-16-17-11(2)9-23-16/h3-5,8-9H,6-7H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXFEAGSSRULCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

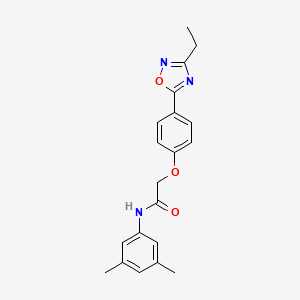
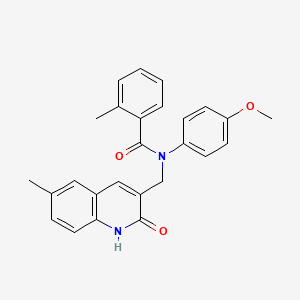
![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)

